N-(3,4-difluorophenyl)-2-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-N-methylthiophene-3-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(3,4-difluorophenyl)-2-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-N-methylthiophene-3-sulfonamide is a useful research compound. Its molecular formula is C17H15F2N3O3S2 and its molecular weight is 411.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(3,4-difluorophenyl)-2-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-N-methylthiophene-3-sulfonamide is a novel compound that has gained attention for its potential biological activities, particularly as an inhibitor of specific kinases. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A difluorophenyl group
- A pyrazole moiety
- A thiophene sulfonamide component
This unique arrangement contributes to its biological properties.
Research indicates that this compound acts primarily as a kinase inhibitor , specifically targeting the G2019S mutation in the LRRK2 kinase, which is associated with Parkinson's disease. The inhibition of this kinase is crucial because it plays a role in neuronal survival and function.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant inhibitory activity against the G2019S-LRRK2 mutant kinase. The compound showed an IC50 value of approximately 15 nM , indicating high potency in biochemical assays .
Cellular Assays
Cell-based assays further confirmed its efficacy, revealing an EC50 value of 2.1 μM for cellular activity. These results suggest that the compound not only inhibits the kinase in vitro but also effectively penetrates cellular membranes to exert its effects .
Comparative Analysis of Kinase Inhibition
Compound | Target Kinase | IC50 (nM) | EC50 (μM) |
---|---|---|---|
This compound | G2019S-LRRK2 | 15 | 2.1 |
Other Pyrazole Derivatives | Various Kinases | >100 | Not specified |
Case Studies
- Parkinson's Disease Research : In a study focused on LRRK2 mutations related to Parkinson's disease, this compound was identified as a promising candidate for further development due to its selective inhibition profile and favorable pharmacokinetic properties .
- Cancer Studies : Preliminary data suggest that compounds with similar structures may also influence pathways associated with hormone-driven cancers. This opens avenues for exploring the therapeutic potential of this compound beyond neurological disorders .
Pharmacokinetics and ADME Properties
The pharmacokinetic profile indicates that this compound has good bioavailability and stability in human liver microsomes (half-life t1/2≈159 min). However, it shows limited ability to penetrate the blood-brain barrier due to its polar functional groups .
Eigenschaften
IUPAC Name |
N-(3,4-difluorophenyl)-2-(3,5-dimethylpyrazole-1-carbonyl)-N-methylthiophene-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F2N3O3S2/c1-10-8-11(2)22(20-10)17(23)16-15(6-7-26-16)27(24,25)21(3)12-4-5-13(18)14(19)9-12/h4-9H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCGRXWQFVKPTMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(=O)C2=C(C=CS2)S(=O)(=O)N(C)C3=CC(=C(C=C3)F)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F2N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.